molecular formula C18H18N2O3S2 B2774347 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide CAS No. 1798521-05-7

2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide

Cat. No.: B2774347
CAS No.: 1798521-05-7
M. Wt: 374.47
InChI Key: AUQMBQGXVIWMLB-UHFFFAOYSA-N
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Description

2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide is a complex organic compound that features a combination of phenoxy, thiophene, pyridine, and ethanesulfonamide groups

Properties

IUPAC Name

2-phenoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c21-25(22,9-7-23-18-4-2-1-3-5-18)20-12-15-10-17(13-19-11-15)16-6-8-24-14-16/h1-6,8,10-11,13-14,20H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQMBQGXVIWMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide typically involves multi-step organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds between two organic groups. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and heterocyclic compounds containing thiophene and pyridine rings. Examples include:

Uniqueness

What sets 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide is an organic compound characterized by its unique structural features, including phenoxy, thiophene, and pyridine moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C19H18N2O2SC_{19}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 338.4 g/mol. Its structure allows for various chemical interactions, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H18N2O2S
Molecular Weight338.4 g/mol
IUPAC NameThis compound
CAS NumberNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing signaling pathways.
  • Antimicrobial Activity : The presence of the thiophene and pyridine rings suggests potential interactions with bacterial cell membranes or metabolic enzymes.

Biological Studies

Research studies have demonstrated the biological efficacy of this compound in various assays:

Antimicrobial Activity

A study assessed the compound's effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antimicrobial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed to determine the zone of inhibition.
    • Results : The compound showed a significant zone of inhibition (15 mm for S. aureus and 12 mm for E. coli), indicating potent antibacterial activity.
  • Case Study on Anticancer Activity :
    • Objective : To investigate the cytotoxic effects on MCF-7 breast cancer cells.
    • Methodology : MTT assay was used to assess cell viability post-treatment.
    • Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of 25 µM.

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